Isoxazole‑5‑Carboxamide vs. Isoxazole‑3‑Carboxamide Regioisomer: Predicted Target Engagement Divergence
The target compound carries the carboxamide at the 5‑position of the isoxazole ring, while commercial analogs such as N‑(4,6‑difluoro‑1,3‑benzothiazol‑2‑yl)‑5‑methyl‑1,2‑oxazole‑3‑carboxamide place the amide at the 3‑position. In a structurally related benzothiazole‑isoxazole series, the 5‑carboxamide regioisomer exhibited a docking score for COX‑2 of −8.9 kcal mol⁻¹ versus −7.2 kcal mol⁻¹ for the corresponding 3‑carboxamide, consistent with a >10‑fold difference in predicted binding affinity [1]. This regioisomeric preference arises from the distinct spatial orientation of the hydrogen‑bond acceptor/donor pharmacophore relative to the benzothiazole core.
| Evidence Dimension | Predicted binding affinity (docking score) for COX‑2 |
|---|---|
| Target Compound Data | Predicted binding pose consistent with −8.9 kcal mol⁻¹ (class‑level estimate for 5‑carboxamide regioisomer) |
| Comparator Or Baseline | 3‑carboxamide regioisomer: predicted docking score −7.2 kcal mol⁻¹ |
| Quantified Difference | Δ ≈ 1.7 kcal mol⁻¹ (≈ 10‑ to 20‑fold predicted affinity difference) |
| Conditions | In silico molecular docking using COX‑2 crystal structure (PDB 3LN1); class‑level data from a closely related benzothiazole‑isoxazole series |
Why This Matters
Procurement of the correct 5‑carboxamide regioisomer is critical for hit‑confirmation campaigns targeting COX‑2, as the 3‑carboxamide regioisomer would be predicted to show >10‑fold weaker target engagement based on docking studies.
- [1] Rayan, S. A.; George, R. F.; Said, M. F. Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects. Bioorg. Chem. 2024, 143, 107012. View Source
